1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid
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Overview
Description
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C9H12N2O2. It is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization and oxidation steps. The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a similar structure but without the methyl and carboxylic acid groups.
Indole Derivatives: Compounds with a similar heterocyclic structure but different functional groups and properties.
Uniqueness: 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.2 g/mol |
IUPAC Name |
1-methyl-4,5,6,7-tetrahydrobenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
JUDQSGUUCROTSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1CCC(C2)C(=O)O |
Origin of Product |
United States |
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